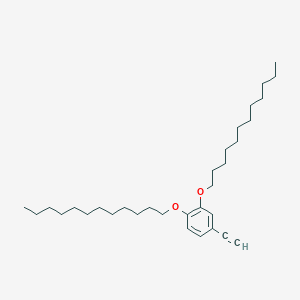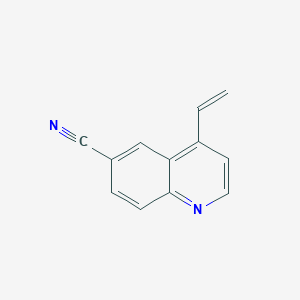
4-ethenylquinoline-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethenylquinoline-6-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a vinyl group at the fourth position and a carbonitrile group at the sixth position makes this compound unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenylquinoline-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent, using hydrochloric acid as a catalyst . Another method involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amines with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions: 4-ethenylquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The vinyl group allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
4-ethenylquinoline-6-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, catalysts, and materials for electronic devices.
作用机制
The mechanism of action of 4-ethenylquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The presence of the vinyl and carbonitrile groups allows for specific interactions with enzymes and receptors, enhancing its biological activity.
相似化合物的比较
Quinoline: A basic nitrogen-containing heterocyclic compound with broad applications in medicinal chemistry.
4-Vinyl-quinoline: Similar to 4-ethenylquinoline-6-carbonitrile but lacks the carbonitrile group.
6-Cyanoquinoline: Contains a carbonitrile group at the sixth position but lacks the vinyl group.
Uniqueness: this compound is unique due to the presence of both the vinyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wider range of chemical modifications and applications compared to similar compounds.
属性
分子式 |
C12H8N2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
4-ethenylquinoline-6-carbonitrile |
InChI |
InChI=1S/C12H8N2/c1-2-10-5-6-14-12-4-3-9(8-13)7-11(10)12/h2-7H,1H2 |
InChI 键 |
GJXKAWCHHBZQIU-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C2C=C(C=CC2=NC=C1)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
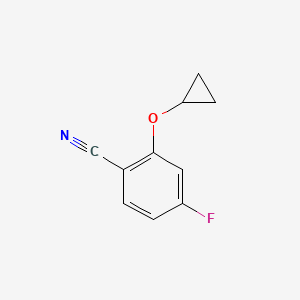
![Benzenethiol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8591014.png)
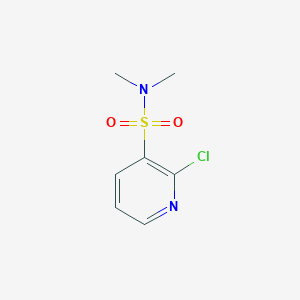
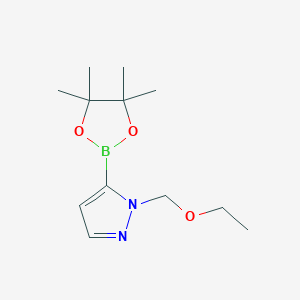
![Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B8591032.png)
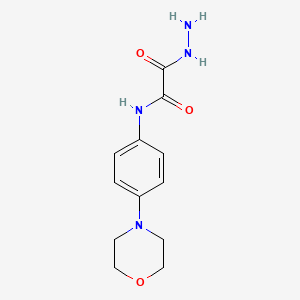
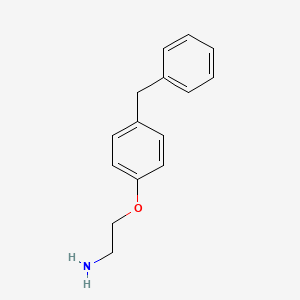
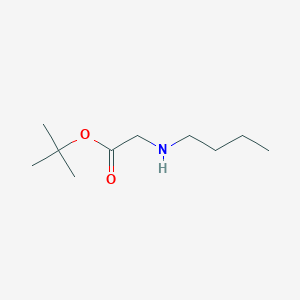
![Pyridine, 2-[[(3,4-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B8591055.png)
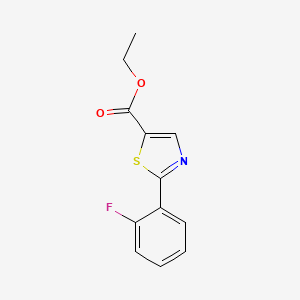
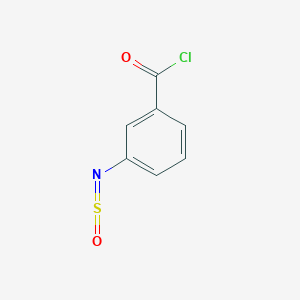
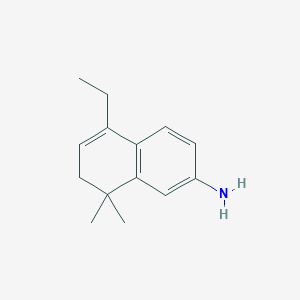
![5-[(8-Methoxyquinolin-6-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8591101.png)
